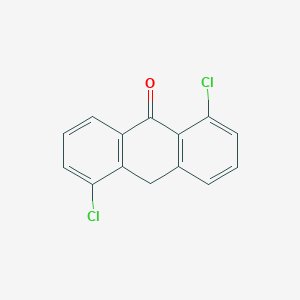

1,5 dichloro-9(10H)-anthracenone

Description

Historical Context and Evolution of Anthracenone (B14071504) Chemistry

The journey of anthracenone chemistry is intrinsically linked to the discovery and exploration of its parent compound, anthracene (B1667546). Anthracene, a component of coal tar, was first isolated in 1832. wikipedia.org This discovery paved the way for the investigation of its derivatives, including anthracenones. Anthracenones, also known as anthrones, are characterized by a tricyclic aromatic system with a ketone group.

Early research into anthracenones was largely focused on their synthesis and basic chemical properties. However, the discovery of the biological activities of naturally occurring anthracenone derivatives sparked a new wave of interest. These compounds have been found to possess a range of biological effects, including antimicrobial and antioxidant properties. ontosight.ai This has led to more extensive research into synthetic anthracenone derivatives, such as 1,5-dichloro-9(10H)-anthracenone, to explore their potential applications. The development of new synthetic methodologies has further propelled the field, allowing for the creation of a diverse array of anthracenone-based molecules with tailored properties.

Structural Features and Core Research Interest in 1,5-Dichloro-9(10H)-anthracenone

The core structure of 1,5-dichloro-9(10H)-anthracenone consists of a 9(10H)-anthracenone backbone with two chlorine atoms substituted at the 1 and 5 positions. This specific substitution pattern imparts unique electronic and steric properties to the molecule, influencing its reactivity and biological activity. The presence of the chlorine atoms, which are electron-withdrawing, can significantly affect the chemical behavior of the anthracenone core.

The primary research interest in 1,5-dichloro-9(10H)-anthracenone and its derivatives lies in their potential as cytotoxic agents. nih.gov Studies have shown that modifications at the 10-position of the 1,5-dichloro-9(10H)-anthracenone scaffold can lead to compounds with significant inhibitory effects on the growth of various cancer cell lines. nih.gov For instance, certain derivatives have demonstrated potent activity against human oral epidermoid carcinoma and human cervical carcinoma cells. nih.gov

Furthermore, the redox properties of these compounds are another area of active investigation. Some derivatives have been found to exhibit strong antioxidant activity, surpassing that of known antioxidants like ascorbic acid and α-tocopherol. nih.gov This dual functionality, combining cytotoxic and antioxidant properties, makes 1,5-dichloro-9(10H)-anthracenone a compelling lead structure for the development of novel therapeutic agents. The synthesis of various N-linked and O-linked substituents at the 10-position has been a key strategy in exploring the structure-activity relationships of this class of compounds. nih.gov

Physicochemical Properties of 1,5-Dichloro-9(10H)-anthracenone

| Property | Value |

| Molecular Formula | C₁₄H₈Cl₂O |

| Molecular Weight | 263.117 g/mol guidechem.com |

| PubChem CID | 417164 nih.gov |

| Canonical SMILES | C1C2=C(C=CC=C2Cl)C(=O)C3=C1C(=CC=C3)Cl guidechem.com |

| InChIKey | SIRLVMGFUKGJPT-UHFFFAOYSA-N guidechem.com |

| Topological Polar Surface Area | 17.1 Ų guidechem.com |

| Heavy Atom Count | 17 guidechem.com |

Structure

3D Structure

Properties

CAS No. |

50259-92-2 |

|---|---|

Molecular Formula |

C14H8Cl2O |

Molecular Weight |

263.1 g/mol |

IUPAC Name |

1,5-dichloro-10H-anthracen-9-one |

InChI |

InChI=1S/C14H8Cl2O/c15-11-5-2-4-9-10(11)7-8-3-1-6-12(16)13(8)14(9)17/h1-6H,7H2 |

InChI Key |

HNDVRSZCIGFZGL-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C(=CC=C2)Cl)C(=O)C3=C1C(=CC=C3)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1,5 Dichloro 9 10h Anthracenone

Approaches to the 9(10H)-Anthracenone Scaffold Synthesis

The construction of the 9(10H)-anthracenone framework is a critical step in the synthesis of 1,5-dichloro-9(10H)-anthracenone. The most prevalent and practical methods involve the reduction of readily available anthraquinone (B42736) precursors. Alternative, though less direct, strategies may proceed through the oxidation of corresponding anthracene (B1667546) derivatives.

Reduction of 1,5-Dichloroanthraquinone (B31372) and Related Anthracenediones

The most direct and widely employed method for the preparation of 1,5-dichloro-9(10H)-anthracenone is the selective reduction of 1,5-dichloroanthraquinone. Anthraquinones are a class of organic compounds derived from anthracene, and their reduction to anthracenones is a well-established transformation in organic synthesis. beilstein-journals.orgresearchgate.net Various reducing agents can be employed for this purpose, with the choice of reagent being crucial to achieving the desired partial reduction to the anthracenone (B14071504) rather than complete reduction to the corresponding anthracene.

One effective reagent for this transformation is stannous chloride (SnCl₂). stackexchange.com The reaction typically proceeds by the reduction of one of the carbonyl groups of the anthraquinone to a hydroxyl group, which then tautomerizes to the more stable keto form of the anthracenone. The general mechanism involves the transfer of electrons from the reducing agent to the anthraquinone, followed by protonation.

While specific experimental details for the reduction of 1,5-dichloroanthraquinone to 1,5-dichloro-9(10H)-anthracenone are not extensively documented in readily available literature, the synthesis of 10-substituted derivatives of 1,5-dichloro-9(10H)-anthracenone has been reported. nih.govtmu.edu.twtmu.edu.tw This strongly implies the successful prior synthesis of the parent 1,5-dichloro-9(10H)-anthracenone, which would serve as the key intermediate for such derivatization.

The starting material, 1,5-dichloroanthraquinone, is a commercially available solid. sigmaaldrich.comnih.govthermofisher.com Its synthesis is typically achieved through the chlorination of 1,5-anthraquinone disulfonic acid sodium salt or via the reaction of 1,5-dinitroanthraquinone (B1294578) with chlorine at elevated temperatures. google.com

Table 1: Common Reducing Agents for Anthraquinone Reduction

| Reducing Agent | Typical Reaction Conditions | Reference |

| Stannous Chloride (SnCl₂) | Acidic medium | stackexchange.com |

| Sodium Dithionite (B78146) (Na₂S₂O₄) | Aqueous or alcoholic solutions | acs.org |

| Zinc Dust (Zn) | In the presence of a proton source (e.g., acetic acid, ammonia) | beilstein-journals.org |

| Sodium Borohydride (NaBH₄) | Alcoholic solvents | beilstein-journals.org |

Oxidation of 9-Anthracenecarbaldehyde Derivatives

An alternative, albeit less direct, synthetic route to the 9(10H)-anthracenone scaffold involves the oxidation of a suitable 9-anthracenecarbaldehyde derivative. This approach would first require the synthesis of 1,5-dichloroanthracene, followed by formylation at the 9-position to yield 1,5-dichloro-9-anthracenecarbaldehyde. Subsequent oxidation of the aldehyde group would then produce the target anthracenone.

Regioselective Synthesis of Specific Isomers (e.g., 4,5-dichloro-9(10H)-anthracenone)

The synthesis of specific isomers, such as 4,5-dichloro-9(10H)-anthracenone, provides valuable insights into the regiochemical control of reactions on the anthracene core. The synthesis of this particular isomer has been documented and can serve as a model for understanding the directing effects of substituents and the feasibility of synthesizing other dichlorinated anthracenone isomers. guidechem.com The synthesis and biological evaluation of 10-benzyl-substituted 4,5-dichloro-10H-anthracen-9-ones have also been reported, further highlighting the accessibility of this isomeric scaffold. ethz.ch

Synthetic Challenges and Methodological Advancements

The synthesis of 1,5-dichloro-9(10H)-anthracenone is not without its challenges. One of the primary difficulties lies in achieving selective reduction of the anthraquinone precursor. Over-reduction can lead to the formation of the corresponding anthracene as a byproduct, which can be difficult to separate from the desired anthracenone. The choice of reducing agent and careful control of reaction conditions are therefore paramount to maximizing the yield of the target compound.

Furthermore, the synthesis of substituted anthraquinones, which may serve as precursors, can sometimes require harsh reaction conditions, such as high temperatures and the use of strong acids or bases. researchgate.net These conditions can lead to the formation of undesired side products and may not be compatible with sensitive functional groups.

Methodological advancements in this area focus on the development of milder and more selective reagents and reaction conditions. The use of catalytic methods, for instance, could offer a more efficient and environmentally benign approach to the synthesis of anthracenones and their derivatives. The exploration of novel synthetic strategies continues to be an active area of research, driven by the potential applications of these compounds in various fields of chemistry and materials science.

Advanced Spectroscopic Techniques for Elucidation

The structural framework of 1,5-dichloro-9(10H)-anthracenone has been thoroughly investigated using a suite of advanced spectroscopic methods. These techniques provide a comprehensive understanding of the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 1,5-dichloro-9(10H)-anthracenone, ¹H and ¹³C NMR spectra offer critical insights into its hydrogen and carbon environments, respectively.

While specific, experimentally-derived NMR data for 1,5-dichloro-9(10H)-anthracenone is not widely available in published literature, analysis of closely related anthracenone structures provides an expected spectral profile. For instance, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the substituted rings and a characteristic signal for the methylene (B1212753) protons (H10). The chemical shifts and coupling patterns of the aromatic protons would be influenced by the presence of the chloro substituents.

In the ¹³C NMR spectrum, distinct resonances would be observed for each unique carbon atom in the molecule. The carbonyl carbon (C9) would appear significantly downfield, typically in the range of 180-200 ppm. The chlorinated aromatic carbons would also exhibit characteristic shifts. The analysis of related compounds, such as 1,8,10-trihydroxy-3,10-dimethyl-9(10H)-anthracenone, demonstrates the power of NMR in assigning specific resonances to the complex anthracenone core. scielo.br

Table 1: Illustrative Predicted NMR Data for an Anthracenone Structure (Note: This table is for illustrative purposes, based on general knowledge and data for related compounds, as specific experimental data for 1,5-dichloro-9(10H)-anthracenone is not publicly available.)

| ¹H NMR | ¹³C NMR | |

|---|---|---|

| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) |

| ~4.3 | CH₂ (at C10) | ~35 |

| 7.2 - 7.8 | Aromatic Protons | 125 - 145 |

| ~185 (C=O) |

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in a molecule by measuring its absorption of infrared radiation. The FTIR spectrum of 1,5-dichloro-9(10H)-anthracenone is characterized by several key absorption bands that confirm its molecular structure.

A prominent feature in the spectrum is the strong absorption band corresponding to the carbonyl (C=O) group stretching vibration, which is expected to appear in the region of 1650-1700 cm⁻¹. The presence of aromatic rings is indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ range. The C-Cl stretching vibrations are typically observed in the fingerprint region, between 600 and 800 cm⁻¹. A study on the synthesis of 10-substituted 1,5-dichloro-9(10H)-anthracenone derivatives utilized spectroscopic methods, including FTIR, to characterize the synthesized compounds. nih.gov

Table 2: Characteristic FTIR Absorption Bands for 1,5-Dichloro-9(10H)-anthracenone (Note: This table presents expected characteristic absorption bands based on functional group analysis.)

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 1650 - 1700 | C=O Stretch | Ketone |

| 3000 - 3100 | C-H Stretch | Aromatic |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| 600 - 800 | C-Cl Stretch | Aryl Halide |

Mass Spectrometry (MS, ESI-MS, High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the unequivocal determination of a compound's molecular formula. beilstein-journals.org

For 1,5-dichloro-9(10H)-anthracenone (C₁₄H₈Cl₂O), the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for [M]⁺, [M+2]⁺, and [M+4]⁺ would be observed, with relative intensities of approximately 9:6:1, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Gas Chromatography-Mass Spectrometry (GC-MS) data for 1,5-dichloro-9(10H)-anthracenone shows a prominent peak at m/z 246, corresponding to the molecular ion with two ³⁵Cl isotopes. nih.gov Other significant peaks are observed at m/z 227 and 262. nih.gov

Table 3: GC-MS Data for 1,5-dichloro-9(10H)-anthracenone

| m/z Value | Significance |

|---|---|

| 246 | Top Peak |

| 227 | 2nd Highest Peak |

Crystallographic Analysis and Solid-State Structures

The arrangement of molecules in the solid state is determined through crystallographic analysis, which provides precise information about bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. While a crystal structure for 1,5-dichloro-9(10H)-anthracenone has not been reported in the Cambridge Structural Database, the crystal structure of its isomer, 4,5-dichloro-9(10H)-anthracenone, has been elucidated. researchgate.net

The study of 4,5-dichloro-9(10H)-anthracenone revealed a monoclinic crystal system with the space group P2/c. The molecule was found to be essentially planar. researchgate.net In the crystal lattice, the molecules are stacked in a parallel fashion. researchgate.net Such studies on isomers provide valuable insights into the likely packing and molecular geometry that could be expected for 1,5-dichloro-9(10H)-anthracenone.

Table 4: Illustrative Crystallographic Data for an Isomer: 4,5-Dichloro-9(10H)-anthracenone (Source: Karama, U. et al., Z. Kristallogr. NCS 225, 41-42 (2010)) researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 7.7492(4) |

| b (Å) | 15.0430(7) |

| c (Å) | 10.5973(4) |

| β (°) | 104.829(3) |

| Volume (ų) | 1148.2 |

| Z | 4 |

Analysis of Intermolecular Interactions (Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is performed using the data obtained from single-crystal X-ray diffraction. mdpi.com It maps the regions of close contact between neighboring molecules, providing a detailed picture of the forces that govern the crystal packing.

Spectroscopic and Structural Characterization of 1,5 Dichloro 9 10h Anthracenone

Crystalline and Molecular Structure

The fundamental unit of the crystal structure consists of one complete molecule in the asymmetric unit. researchgate.net The molecule itself is observed to be planar, a characteristic that is in agreement with related anthracenone (B14071504) structures. researchgate.net This planarity facilitates efficient packing in the crystal lattice.

A dominant feature of the molecular packing is the parallel stacking of the molecules. researchgate.net This arrangement is a common motif in the crystal structures of polycyclic aromatic compounds, driven by stabilizing π-π interactions. In the case of 1,5-dichloro-9(10H)-anthracenone, the molecules are stacked in a parallel fashion where the centroids of the outer aromatic rings are separated by a distance of 3.73 Å. researchgate.net This distance is indicative of significant π-π stacking interactions, which play a crucial role in the cohesion of the crystal structure.

The table below summarizes the key crystallographic data for 1,5-dichloro-9(10H)-anthracenone.

| Parameter | Value |

| Formula | C₁₄H₈Cl₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.6758(2) |

| b (Å) | 7.9050(2) |

| c (Å) | 18.6415 |

| β (°) | 97.099(1) |

| V (ų) | 1268.67(6) |

| Z | 4 |

| Temperature (K) | 296 |

Table 1. Crystallographic Data for 1,5-Dichloro-9(10H)-anthracenone. researchgate.net

Reaction Mechanisms and Chemical Transformations of 1,5 Dichloro 9 10h Anthracenone

Electrophilic and Nucleophilic Substitution Reactions

The electronic properties of the 1,5-dichloro-9(10H)-anthracenone scaffold, influenced by the electron-withdrawing chloro and carbonyl groups, dictate the preferred sites and types of substitution reactions.

Regioselective Acylation at C-9 (Enol Tautomer Pathways)

The C-9 position of 1,5-dichloro-9(10H)-anthracenone is a ketone, which can exist in equilibrium with its enol tautomer, 1,5-dichloro-9-hydroxyanthracene. This tautomerism is crucial for understanding potential reactions at this site. The enol form possesses a nucleophilic carbon at the C-10 position and a nucleophilic oxygen, making it susceptible to electrophilic attack.

While specific studies detailing the regioselective acylation at the C-9 oxygen of 1,5-dichloro-9(10H)-anthracenone are not extensively documented in the available literature, the general principles of enol chemistry suggest that O-acylation is a feasible pathway under appropriate basic conditions. This would lead to the formation of 9-acyloxy-1,5-dichloroanthracene derivatives. Such reactions are significant as studies have shown that related 9-acyloxy dichloroanthracenes exhibit potential cytotoxic effects.

Nucleophilic Substitution at C-10

The C-10 position of 1,5-dichloro-9(10H)-anthracenone is particularly reactive towards nucleophiles. The presence of two adjacent electron-withdrawing groups (the carbonyl and the chlorinated aromatic ring) acidifies the C-10 protons, facilitating the formation of a carbanion intermediate. This intermediate can then react with various electrophiles.

Research has demonstrated the synthesis of a series of 10-substituted 1,5-dichloro-9(10H)-anthracenone derivatives bearing both oxygen-linked and nitrogen-linked substituents. This transformation typically involves a base-mediated reaction to deprotonate the C-10 position, followed by quenching with an appropriate electrophile.

Table 1: Examples of Nucleophilic Substitution at C-10 of 1,5-dichloro-9(10H)-anthracenone

| Reactant | Reagent | Resulting Substituent at C-10 | Reference |

| 1,5-dichloro-9(10H)-anthracenone | Various electrophiles | O-linked and N-linked functional groups | sigmaaldrich.com |

This reactivity at the C-10 position is a cornerstone of the derivatization strategies for this class of compounds, allowing for the introduction of a wide array of functional groups to modulate their chemical and biological properties. sigmaaldrich.com

Oxidation and Reduction Pathways

The redox chemistry of 1,5-dichloro-9(10H)-anthracenone is centered on the interconversion between the anthracenone (B14071504), the corresponding anthracene (B1667546), and the anthraquinone (B42736) states.

The synthesis of 1,5-dichloro-9(10H)-anthracenone itself often involves a selective reduction of the corresponding 1,5-dichloroanthraquinone (B31372). A notable method employs sodium dithionite (B78146) in a dimethylformamide and water solvent system. This reaction selectively reduces one of the two carbonyl groups of the anthraquinone to a methylene (B1212753) group, yielding the anthracenone. A key aspect of this method is its selectivity, as the reduction does not proceed further to the fully reduced anthracene.

Conversely, oxidation of 1,5-dichloro-9(10H)-anthracenone would be expected to regenerate the 1,5-dichloroanthraquinone. While specific studies on the oxidation of this particular anthracenone are not detailed, the oxidative dehydrogenation of similar 9,10-dihydroanthracene (B76342) structures to their corresponding aromatic anthracenes is a well-known transformation, often employing reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov The redox properties of these compounds are of interest, as some derivatives have been evaluated for their antioxidant activity in inhibiting lipid peroxidation. sigmaaldrich.com

Investigation of Reaction Kinetics and Stereochemical Control

Detailed investigations into the reaction kinetics and stereochemical control of reactions involving 1,5-dichloro-9(10H)-anthracenone are not widely reported in the surveyed scientific literature. Such studies would be valuable for optimizing reaction conditions to achieve higher yields and selectivity, particularly for the synthesis of chiral derivatives. The C-10 position, when substituted with two different groups, becomes a stereocenter, opening the possibility for chiral isomers whose differential biological activities would be of significant interest.

Derivatization Reactions for Functional Group Introduction

The primary route for introducing functional groups onto the 1,5-dichloro-9(10H)-anthracenone core is through derivatization at the C-10 position, as discussed under nucleophilic substitution. This has been the main strategy for synthesizing libraries of related compounds for biological screening. sigmaaldrich.com

Beyond direct derivatization of the anthracenone, the broader anthracene scaffold offers numerous possibilities for functionalization. For instance, the parent compound, 1,5-dichloroanthracene, can undergo Kumada coupling reactions to introduce new carbon-carbon bonds at the chloro-substituted positions. Furthermore, the anthracene system can participate as a diene in Diels-Alder reactions, allowing for the construction of more complex, polycyclic structures. While these reactions are not performed on 1,5-dichloro-9(10H)-anthracenone directly, they illustrate the versatility of the underlying chlorinated anthracene framework for creating diverse chemical entities.

Table 2: Summary of Derivatization Approaches for the 1,5-Dichloroanthracene Scaffold

| Position(s) | Reaction Type | Potential Functional Groups/Structures | Reference |

| C-10 | Nucleophilic Substitution | O-linked and N-linked substituents | sigmaaldrich.com |

| C-1, C-5 | Kumada Coupling | Alkyl, Aryl groups | |

| C-9, C-10 (as diene) | Diels-Alder Reaction | Fused ring systems |

These derivatization strategies are crucial for the development of new materials and biologically active molecules based on the 1,5-dichloroanthracene core structure.

Computational and Theoretical Investigations of 1,5 Dichloro 9 10h Anthracenone

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting a wide range of molecular properties from first principles. While specific DFT studies focusing exclusively on 1,5-dichloro-9(10H)-anthracenone are not extensively detailed in publicly available literature, the application of DFT to the broader class of anthracenones and related compounds demonstrates its utility.

Electronic Structure Analysis (HOMO-LUMO Energy Levels)

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding a molecule's electronic properties and reactivity. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical stability and reactivity of a molecule. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For anthracenone (B14071504) derivatives, DFT calculations can elucidate how different substituents affect these frontier orbitals, thereby influencing their electronic and optical properties. Such analyses are crucial for applications in materials science and medicinal chemistry.

Prediction and Validation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT, combined with methods like the Gauge-Including Atomic Orbital (GIAO), is a standard approach for the accurate prediction of NMR chemical shifts. asianpubs.org Recent advancements have integrated DFT calculations with deep learning and graph neural networks to enhance prediction accuracy for both 1H and 13C chemical shifts. asianpubs.org These computational methods allow for the theoretical prediction of spectra, which can then be compared with experimental data to confirm the structure of synthesized compounds like 1,5-dichloro-9(10H)-anthracenone and its analogues. This validation is a crucial step in chemical synthesis and characterization.

Molecular Geometry Optimization and Conformational Analysis

Determining the most stable three-dimensional structure of a molecule is a primary application of DFT. Through geometry optimization, the method calculates the lowest energy conformation by adjusting bond lengths, bond angles, and dihedral angles. For a molecule like 1,5-dichloro-9(10H)-anthracenone, understanding its planarity and the orientation of its substituent groups is essential for predicting its interaction with biological targets or its packing in a crystalline state. For instance, studies on related anthracene (B1667546) derivatives have used these methods to understand their structural features. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are essential in drug discovery for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized analogues.

A QSAR study on a series of 2-arylalkyl substituted anthracenone derivatives was conducted to understand their inhibitory action on 12-lipoxygenase enzymes, which are implicated in cancer and psoriasis. asianpubs.orgresearchgate.net The study successfully developed predictive models that showed statistically significant correlations between the compounds' structural descriptors (such as hydrophobicity and electronic parameters) and their selective enzyme inhibition. asianpubs.org Although this study did not specifically include 1,5-dichloro-9(10H)-anthracenone, it exemplifies how QSAR can be applied to the anthracenone scaffold to guide the design of more potent and selective inhibitors. asianpubs.orgresearchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netresearchgate.net This method is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein target.

In the context of related compounds, molecular docking has been employed to screen libraries of naturally occurring anthraquinones against the LuxP protein in Vibrio carchariae, a key component in bacterial quorum sensing, to identify potential anti-fouling agents. nih.govmdpi.com Such studies are crucial for understanding the molecular basis of a compound's biological activity and for designing new molecules with enhanced binding affinity and specificity. nih.gov While specific docking studies on 1,5-dichloro-9(10H)-anthracenone were not found in the reviewed literature, this approach is highly relevant for exploring its potential biological targets.

In Silico Design and Virtual Screening of Analogues

In silico design and virtual screening are foundational components of modern drug discovery and materials science, enabling the rapid assessment of large chemical libraries to identify promising candidates. frontiersin.org These methods leverage computational power to filter compounds based on predicted properties, thereby reducing the time and cost associated with experimental screening. frontiersin.orgrsc.org

A pertinent example is the virtual screening of a natural products database containing thousands of anthraquinone (B42736) structures to identify potential anti-fouling agents. nih.govmdpi.com This high-throughput screening, based on molecular docking, successfully identified 76 promising candidates from over 2,000 compounds. mdpi.com This demonstrates the power of virtual screening to explore vast chemical spaces for novel bioactive compounds. The synthesis of various substituted anthracenone and anthraquinone derivatives for anticancer evaluation also represents a form of analogue design, where structural modifications are made to optimize biological activity. nih.govepa.gov

Derivatives, Analogues, and Structure Activity Relationship Sar Studies of 1,5 Dichloro 9 10h Anthracenone

Synthesis and Characterization of Novel Derivatives

The chemical architecture of 1,5-dichloro-9(10H)-anthracenone allows for functionalization at several key positions, primarily at the C9 and C10 carbons. This has led to the generation of a multitude of derivatives with unique electronic and steric properties.

9-Acyloxy-1,5-dichloroanthracene Derivatives

The synthesis of 9-acyloxy-1,5-dichloroanthracene derivatives involves the acylation of the parent anthracenone (B14071504). This transformation is typically achieved by reacting 1,5-dichloro-9(10H)-anthracenone with an appropriate acyl chloride in the presence of a base, such as pyridine, in a suitable solvent like dichloromethane. This method provides a straightforward route to a variety of esters at the C9 position.

These derivatives are of interest due to their potential cytotoxic effects. Previous studies on the closely related 9-acyloxy-1,8-dichloroanthracenes have shown that these compounds can inhibit the growth of various cancer cell lines. nih.gov The nature of the acyl group can be varied to include aliphatic and aromatic moieties, allowing for a systematic investigation of how these substituents influence biological activity.

10-Substituted 1,5-Dichloro-9(10H)-anthracenone Derivatives (O-linked, N-linked)

A significant class of derivatives has been developed through the introduction of substituents at the C10 position of the 1,5-dichloro-9(10H)-anthracenone core. These substitutions result in either O-linked or N-linked derivatives, depending on the nucleophile used. The synthesis of these compounds has been described, and their potential as cytotoxic agents and antioxidants has been evaluated. nih.govtmu.edu.tw

The introduction of these substituents has been shown to modulate the biological activity of the parent compound. For instance, certain O-linked and N-linked derivatives have demonstrated notable cytotoxic activity against human oral epidermoid carcinoma (KB), human cervical carcinoma (GBM 8401), and Chinese hamster ovary (CHO) cell lines. nih.govtmu.edu.tw Furthermore, some of these derivatives have exhibited antioxidant properties, with compounds 4b and 4d from one study showing stronger antioxidant activity than ascorbic acid and α-tocopherol. nih.govtmu.edu.tw

Table 1: Cytotoxicity of Selected 10-Substituted 1,5-Dichloro-9(10H)-anthracenone Derivatives

| Compound | Cell Line | IC50 (µM) |

| 3c | KB | Favorable vs. Mitoxantrone |

| 4c | KB, GBM, CHO | Favorable vs. Mitoxantrone |

Data sourced from Chemical and Pharmaceutical Bulletin, 2001. nih.govtmu.edu.tw

Glucopyranose and Related Glycosyl Derivatives

Benzylidene and Phenacylidene Analogues

The condensation of 1,5-dichloro-9(10H)-anthracenone with aromatic aldehydes leads to the formation of benzylidene and related phenacylidene analogues. A series of 10-benzylidene-9(10H)-anthracenones have been synthesized and evaluated for their antiproliferative activity. nih.gov These compounds are of particular interest as potential antimicrotubule agents. nih.gov

The synthesis typically involves a base-catalyzed aldol (B89426) condensation reaction between the anthracenone and a substituted benzaldehyde. The substitution pattern on the benzylidene moiety has been found to be a critical determinant of the compound's biological activity. For example, a 3-hydroxy-4-methoxybenzylidene analogue was identified as a highly potent compound with an IC50 value of 20 nM against K562 leukemia cells. nih.gov

Table 2: Antiproliferative Activity of Selected Benzylidene Analogues

| Analogue | Cell Line | IC50 (nM) |

| 3-hydroxy-4-methoxybenzylidene | K562 | 20 |

Data sourced from Journal of Medicinal Chemistry, 2003. nih.gov

Chlorinated Ethanoanthracene Analogues

Novel chlorinated tetracyclic compounds of the ethanoanthracene class have been prepared, representing a significant structural modification of the anthracenone core. These analogues are synthesized through a multi-step process that often begins with a Diels-Alder reaction. For instance, the reaction between 1,8-dichloroanthracene (B3240527) and acrolein can build the characteristic [2.2.2] bicyclic system of the ethanoanthracene framework. Subsequent chemical transformations can then be performed to introduce further diversity.

These chlorinated ethanoanthracene analogues have demonstrated antiproliferative activity against various cancer cell lines, including A549 (lung carcinoma) and HepG2 (hepatocellular carcinoma). The specific positioning and nature of the functional groups on the ethano bridge have been shown to influence their cytotoxic potency.

Elucidation of Structure-Activity Relationships (SAR)

The systematic synthesis and biological evaluation of derivatives of 1,5-dichloro-9(10H)-anthracenone have provided valuable insights into their structure-activity relationships (SAR). These studies aim to correlate specific structural features with observed biological activities, guiding the design of more potent and selective compounds.

For the 9-alkoxy-1,5-dichloroanthracene derivatives , the nature of the alkoxy group at the C9 position plays a crucial role in their cytotoxic properties. Studies have shown that variations in the length and branching of the alkyl chain can significantly impact activity against different cancer cell lines. For example, the 9-butoxy derivative was found to be particularly potent against C6 glioma cells, with an IC50 value of 0.02 µM. nih.gov

In the case of 10-substituted 1,5-dichloro-9(10H)-anthracenone derivatives , the introduction of both O-linked and N-linked substituents at the C10 position has been explored. The electronic properties of these substituents appear to influence both cytotoxic and antioxidant activities. For instance, certain substitutions can lead to compounds with potent inhibitory effects on cancer cell growth, while others can result in enhanced antioxidant capabilities. nih.govtmu.edu.tw

The SAR of benzylidene and phenacylidene analogues has been investigated with a focus on their antiproliferative and antimicrotubule activities. The substitution pattern on the aromatic ring of the benzylidene moiety is a key determinant of potency. A 3-hydroxy-4-methoxy substitution pattern on the benzylidene ring has been identified as being particularly favorable for high antiproliferative activity. nih.govnih.gov These compounds often exert their effects by inhibiting tubulin polymerization. nih.gov

Influence of Substituent Nature and Position on Reactivity

The reactivity of 1,5-dichloro-9(10H)-anthracenone is significantly influenced by the nature and position of substituents, particularly at the 10-position. Studies have explored the introduction of various functional groups at this position to modulate the electronic and steric properties of the molecule, thereby affecting its biological activity.

A key study in this area involved the synthesis of a series of 1,5-dichloro-9(10H)-anthracenones with O-linked and N-linked substituents at the 10-position. nih.govtmu.edu.tw This research was spurred by earlier findings that 9-acyloxy-1,5-dichloroanthracenes exhibited potential cytotoxic effects. nih.govtmu.edu.tw The introduction of substituents at the 10-position of the anthracenone core was found to have a profound impact on the compound's bioactivity, including its cytotoxic and antioxidant properties. nih.govtmu.edu.tw

The evaluation of these derivatives against various cancer cell lines, such as human oral epidermoid carcinoma (KB), human cervical carcinoma (ME 180), and Chinese hamster ovary (CHO) cells, revealed significant structure-activity relationships. nih.govtmu.edu.tw For instance, certain derivatives with specific substitutions demonstrated cytotoxic activity comparable to the established anticancer drug mitoxantrone. nih.govtmu.edu.tw

Furthermore, the redox properties of these compounds were assessed by their ability to inhibit lipid peroxidation. nih.gov Notably, some derivatives displayed stronger antioxidant activity than common antioxidants like ascorbic acid and (+)-alpha-tocopherol, indicating that the nature of the substituent at the 10-position directly influences the molecule's ability to scavenge free radicals. nih.gov

The table below summarizes the findings from the study on 10-substituted 1,5-dichloro-9(10H)-anthracenone derivatives, highlighting the influence of different substituents on their biological activity.

| Compound ID | 10-Substituent | Notable Activity | Reference |

| 3c | O-linked substituent | Favorable cytotoxicity in KB cellular assay | nih.gov |

| 4c | N-linked substituent | Favorable cytotoxicity in KB cellular assay; Combined inhibitory action against KB, GBM, and CHO cell growth | nih.govtmu.edu.tw |

| 4b | N-linked substituent | Stronger antioxidant activity than ascorbic acid, (+)-alpha-tocopherol, and mitoxantrone | nih.gov |

| 4d | N-linked substituent | Stronger antioxidant activity than ascorbic acid, (+)-alpha-tocopherol, and mitoxantrone | nih.gov |

Impact of Olefinic Geometry on Chemical Properties

The impact of olefinic geometry on the chemical properties of 1,5-dichloro-9(10H)-anthracenone derivatives, specifically those containing an exocyclic double bond at the 10-position (10-ylidene derivatives), has not been extensively studied for this particular compound. However, based on fundamental principles of stereochemistry, the geometric isomerism (E/Z isomerism) of such a double bond would be expected to have a significant influence on the molecule's properties.

The E/Z isomerism arises from the restricted rotation around a carbon-carbon double bond, leading to two different spatial arrangements of the substituents attached to the double-bonded carbons. studymind.co.ukchemguide.co.uk The "E" (entgegen) configuration denotes that the higher priority groups on each carbon are on opposite sides of the double bond, while the "Z" (zusammen) configuration indicates they are on the same side. chemguide.co.uklibretexts.org

The geometry of the exocyclic double bond can affect several key aspects of the molecule's chemical properties:

Steric Hindrance: The spatial arrangement of the substituents in E and Z isomers can lead to different degrees of steric hindrance around the reactive centers of the molecule. This can influence the accessibility of the carbonyl group and the aromatic rings to attacking reagents, thereby affecting reaction rates and pathways.

Electronic Effects: The different spatial orientation of substituents in E and Z isomers can alter the electronic distribution within the molecule. This can be due to through-space interactions or changes in the conjugation of the exocyclic double bond with the anthracenone core. These electronic differences can, in turn, affect the reactivity of the molecule in various chemical transformations.

Physical Properties: Geometric isomers typically exhibit different physical properties, such as melting points, boiling points, and solubility. These differences arise from the distinct ways in which the E and Z isomers pack in the solid state and interact with solvent molecules.

Biological Activity: In a biological context, the specific three-dimensional shape of a molecule is often critical for its interaction with biological targets like enzymes and receptors. Therefore, E and Z isomers of a biologically active compound would be expected to exhibit different potencies and selectivities.

While direct research on 1,5-dichloro-10-ylidene-9(10H)-anthracenones is lacking, studies on other cyclic systems with exocyclic double bonds have demonstrated the profound impact of olefinic geometry on chemical and physical properties. For instance, the introduction of a double bond into a five-membered ring, such as in cyclopentene, restricts its conformational flexibility. semanticscholar.org This restriction becomes even more pronounced with the introduction of a second double bond. semanticscholar.org In more complex systems, a highly twisted carbon-carbon double bond has been shown to significantly alter the electronic structures in both the ground and excited states. rsc.org

Therefore, it can be scientifically inferred that the E and Z isomers of a hypothetical 10-ylidene derivative of 1,5-dichloro-9(10H)-anthracenone would likely exhibit distinct chemical and biological profiles. Future research in this area would be valuable for a comprehensive understanding of the structure-activity relationships of this class of compounds.

Advanced Research Applications and Mechanistic Studies of 1,5 Dichloro 9 10h Anthracenone

Investigations into Biological Target Inhibition Mechanisms

The core structure of 1,5-dichloro-9(10H)-anthracenone has been instrumental in the synthesis of various derivatives that exhibit significant biological activities. These activities are primarily centered around the inhibition of crucial cellular components and processes, making them a subject of interest in medicinal chemistry.

Derivatives of 1,5-dichloro-9(10H)-anthracenone have been identified as inhibitors of the human telomerase enzyme. nih.gov The synthesis of 9-acyloxy-1,5-dichloroanthracene derivatives, which begins with the selective reduction of the corresponding anthracenedione to 1,5-dichloro-9(10H)-anthracenone, has yielded compounds with the ability to inhibit the telomere-addition function of this enzyme. nih.gov This inhibitory action is a key area of investigation for potential anticancer agents, as telomerase is crucial for the immortalization of cancer cells. nih.gov The research in this area also extends to understanding the inhibition of Taq polymerase, providing a broader view of the enzymatic inhibitory potential of these anthracene (B1667546) derivatives. nih.gov

Table 1: Telomerase Inhibition by 9-Acyloxy-1,5-dichloroanthracene Derivatives

| Derivative | Activity |

|---|---|

| 9-Acyloxy-1,5-dichloroanthracene Analogues | Inhibition of human telomerase enzyme |

While direct studies on 1,5-dichloro-9(10H)-anthracenone's effect on tubulin are not prevalent, its derivatives have been shown to be potent modulators of tubulin polymerization. This action is critical as microtubules are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis. The strategic modification of the 1,5-dichloro-9(10H)-anthracenone core has led to the development of compounds that interfere with microtubule dynamics, a mechanism central to many established anticancer drugs.

The cytotoxic effects of 1,5-dichloro-9(10H)-anthracenone derivatives are often linked to their ability to perturb cellular processes, most notably inducing cell cycle arrest. A series of 10-substituted 1,5-dichloro-9(10H)-anthracenone derivatives have been synthesized and evaluated for their ability to inhibit the growth of various human cancer cell lines. nih.govjst.go.jptmu.edu.tw For instance, certain derivatives have shown potent cytotoxicity against human oral epidermoid carcinoma (KB), human cervical carcinoma (GBM 8401), and Chinese hamster ovary (CHO) cells. nih.govjst.go.jptmu.edu.tw Similarly, 9-alkoxy-1,5-dichloroanthracenes, synthesized from 1,5-dichloro-9(10H)-anthracenone, have demonstrated significant in vitro activity against rat glioma C6 cells and human hepatoma G2 cells. nih.gov

Table 2: Cytotoxic Activity of 1,5-Dichloro-9(10H)-anthracenone Derivatives

| Derivative Class | Cell Lines Tested | Observed Effect |

|---|---|---|

| 10-Substituted-1,5-dichloro-9(10H)-anthracenones | KB, GBM 8401, CHO | Inhibition of cell growth |

Exploration of Redox Chemistry and Antioxidant Mechanisms in Model Systems

The redox properties of 1,5-dichloro-9(10H)-anthracenone derivatives have been a key focus of research, particularly their role in the inhibition of lipid peroxidation. nih.gov Several synthesized derivatives bearing O-linked and N-linked substituents at the 10-position have been evaluated for their antioxidant activity. nih.govjst.go.jp Notably, some of these compounds exhibited stronger antioxidant activity than established antioxidants like ascorbic acid and (+)-alpha-tocopherol in model membrane systems. nih.govjst.go.jp This suggests that the 1,5-dichloro-9(10H)-anthracenone scaffold can be modified to produce potent antioxidants, which have implications for mitigating oxidative stress-related cellular damage.

Table 3: Antioxidant Activity of 10-Substituted 1,5-Dichloro-9(10H)-anthracenone Derivatives

| Derivative | Antioxidant Activity Comparison |

|---|---|

| Compound 4b | Stronger than ascorbic acid, (+)-alpha-tocopherol, and mitoxantrone |

Development as Spectroscopic Probes

The structural framework of anthracenones, including 1,5-dichloro-9(10H)-anthracenone, suggests their potential utility as spectroscopic probes, owing to their aromatic and chromophoric nature. researchgate.net

Anthraquinone (B42736) derivatives, which are structurally related to 1,5-dichloro-9(10H)-anthracenone, have been utilized as chromophores and chelating agents in analytical chemistry. researchgate.net While specific studies detailing the fluorescent properties of 1,5-dichloro-9(10H)-anthracenone for metal ion sensing are not extensively documented in the reviewed literature, the inherent spectroscopic potential of the anthrancenone core suggests a promising avenue for future research in developing fluorescent sensors.

Utility as Precursors in Complex Organic Synthesis

The strategic placement of reactive sites in 1,5-dichloro-9(10H)-anthracenone makes it an attractive starting material for the construction of more elaborate molecular architectures. The chloro atoms and the anthracenone (B14071504) scaffold can be selectively manipulated to build complex polycyclic aromatic systems and to participate in specialized chemical transformations such as diazotization, following appropriate functional group interconversions.

The synthesis of extended, multi-ring aromatic structures is a significant area of organic chemistry, with applications ranging from molecular electronics to advanced pigments. 1,5-Dichloro-9(10H)-anthracenone serves as a robust building block for such systems through several synthetic strategies.

The chlorine substituents on the aromatic backbone are amenable to a variety of palladium-catalyzed cross-coupling reactions. Methodologies such as the Suzuki and Stille couplings allow for the formation of new carbon-carbon bonds at the positions of the chlorine atoms. nih.govsigmaaldrich.com These reactions are fundamental in modern organic synthesis for their high efficiency and functional group tolerance. For instance, coupling with arylboronic acids (Suzuki reaction) or organostannanes (Stille reaction) can introduce new aromatic or vinyl groups, effectively extending the π-conjugated system of the anthracenone core. nih.govsigmaaldrich.com This approach provides a modular and convergent route to complex polycyclic aromatic hydrocarbons and their derivatives.

Furthermore, the anthracenone framework itself can participate in cycloaddition reactions. The diene-like character of the central ring system, or a derived diene, can be exploited in Diels-Alder reactions to construct new six-membered rings, thereby building up the polycyclic structure in a controlled manner.

A representative, though distinct, example of anthracenone derivatization is the synthesis of 4,5-dichloro-9(10H)-anthracenone from 1,8-dichloroanthracene-9,10(8aH, 10aH)-dione. masterorganicchemistry.com This transformation highlights the accessibility of the anthracenone core, which can then be subjected to further synthetic modifications.

While 1,5-dichloro-9(10H)-anthracenone itself does not directly undergo diazotization, it can be readily converted into a suitable precursor for such reactions. Diazotization is a powerful transformation that converts a primary aromatic amine into a diazonium salt, which is a highly versatile intermediate in organic synthesis. wikipedia.org

The chloro substituents of 1,5-dichloro-9(10H)-anthracenone can be replaced with amino groups through nucleophilic aromatic substitution (SNAr). youtube.com The electron-withdrawing nature of the carbonyl group in the anthracenone ring system activates the aromatic nucleus towards attack by nucleophiles, such as amines or ammonia (B1221849) derivatives. youtube.com This reaction would yield an amino-substituted anthracenone.

Once the corresponding amino-anthracenone derivative is synthesized, it can be treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) to form the corresponding diazonium salt. wikipedia.org These diazonium salts are valuable intermediates that can be subsequently transformed into a wide array of functional groups, including:

Halogens: Through the Sandmeyer or Schiemann reactions. wikipedia.org

Nitriles: Facilitating the introduction of a cyano group.

Azo compounds: Via coupling with activated aromatic rings, leading to the formation of azo dyes, which are known for their vibrant colors. wikipedia.org

This two-step sequence of amination followed by diazotization significantly broadens the synthetic utility of the 1,5-dichloro-9(10H)-anthracenone scaffold, allowing for the introduction of a diverse range of substituents that are not directly accessible from the parent chlorinated compound.

Exploration in Materials Science (e.g., Optical Properties, Semiconducting Behavior)

The inherent electronic structure of the anthraquinone and anthracenone core, characterized by an extended π-conjugated system, makes these compounds interesting candidates for applications in materials science, particularly in the fields of optics and electronics. The introduction of substituents, such as chlorine atoms, can significantly modulate these properties.

The optical properties of anthraquinone derivatives, including their absorption and emission of light, are well-documented. These compounds typically exhibit strong absorption in the ultraviolet and visible regions of the electromagnetic spectrum. The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the aromatic framework. For instance, the introduction of electron-withdrawing groups like chlorine can lead to shifts in the absorption maxima.

Many anthraquinone derivatives are also known to be fluorescent, emitting light upon excitation at a suitable wavelength. The fluorescence quantum yield and the emission wavelength can be tuned by chemical modification. The table below summarizes the photophysical properties of some representative anthraquinone derivatives, illustrating the range of optical behavior that can be expected from this class of compounds.

| Compound | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Solvent |

| 2-Amino-9,10-anthraquinone | ~400-450 | ~550-650 | Varies with solvent polarity |

| Anthraquinone α-aminophosphonates | 465-488 | 584-628 | Varies (e.g., Benzene, Ethanol) |

| 1-Hydroxy-2-methoxy-6-methyl-9,10-anthraquinone | 421, 278, 262 | - | Ethanol |

This table is generated based on data from related anthraquinone derivatives to illustrate potential properties. Specific data for 1,5-dichloro-9(10H)-anthracenone may vary.

In the realm of electronics, anthraquinone derivatives have been investigated for their potential as n-type organic semiconductors. The performance of organic electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), is critically dependent on the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the constituent materials. Computational studies on anthraquinone derivatives have shown that the introduction of electron-withdrawing groups, including chlorine, can lower both the HOMO and LUMO energy levels. This reduction in the LUMO level can facilitate electron injection from common electrodes, a crucial factor for efficient n-type semiconducting behavior. The planar structure of the anthracenone core also promotes intermolecular π-π stacking, which is essential for efficient charge transport in the solid state.

Future Research Directions and Unexplored Avenues

Novel Synthetic Approaches and Methodologies

The synthesis of anthracene (B1667546) derivatives is a well-established field, with methods such as Friedel-Crafts reactions, Elbs reactions, and various metal-catalyzed couplings being commonly employed. nih.gov For 1,5-dichloro-9(10H)-anthracenone specifically, existing synthetic strategies often begin with the corresponding 1,5-dichloroanthraquinone (B31372). chemicalbook.com The reduction of this anthraquinone (B42736) provides the anthracenone (B14071504) core, which can then be further modified. chemicalbook.comnih.gov For instance, alkylation at the 9-position has been achieved using various alcohols or alkyl chlorides. nih.gov

However, there is considerable scope for the development of more novel and efficient synthetic methodologies. Future research could focus on:

Direct C-H Functionalization: Exploring modern catalytic methods to directly introduce substituents onto the anthracenone core, bypassing the need for pre-functionalized starting materials. This could lead to more atom-economical and environmentally benign synthetic routes.

Asymmetric Synthesis: Developing enantioselective methods for the synthesis of chiral derivatives of 1,5-dichloro-9(10H)-anthracenone. This would be particularly relevant for investigating the stereospecific interactions of these compounds with biological targets.

Flow Chemistry: Utilizing continuous flow technologies for the synthesis of 1,5-dichloro-9(10H)-anthracenone and its derivatives. This approach could offer improved reaction control, scalability, and safety.

Photochemical Synthesis: Investigating light-mediated reactions to construct or modify the anthracenone scaffold, potentially leading to unique reactivity and product profiles. wikipedia.org

A review of recent advances in the synthesis of anthracene derivatives highlights a variety of modern techniques, including metal-catalyzed C-H bond activation and intramolecular cyclizations, that could be adapted for the synthesis of novel 1,5-dichloro-9(10H)-anthracenone analogues. nih.govbeilstein-journals.orgbeilstein-journals.org

Advanced Spectroscopic Characterization of Transient Species and Reaction Intermediates

The study of transient species and reaction intermediates is crucial for understanding reaction mechanisms. Advanced spectroscopic techniques are powerful tools in this regard. researchgate.net For anthracenone derivatives, techniques such as transient absorption spectroscopy and electron paramagnetic resonance (EPR) spectroscopy could provide valuable insights into their photochemical and redox properties.

Future research in this area could involve:

Time-Resolved Spectroscopy: Employing femtosecond or nanosecond transient absorption spectroscopy to observe the excited states and short-lived intermediates formed upon photoexcitation of 1,5-dichloro-9(10H)-anthracenone. This would be particularly useful for understanding its photochemistry and potential applications in areas like photodynamic therapy or materials science. rsc.org

Matrix Isolation Spectroscopy: Trapping reactive intermediates at low temperatures in an inert matrix to allow for their characterization by techniques such as IR and EPR spectroscopy.

Spectroelectrochemistry: Combining electrochemical methods with spectroscopy to characterize the radical ions and other redox intermediates of 1,5-dichloro-9(10H)-anthracenone. This would provide information on its electron transfer properties, which are relevant to its biological activity.

A study on the intermediates in the conversion of a tetrahydro-9,10-anthraquinone to 9,10-anthraquinone successfully utilized X-ray diffraction, NMR, and EPR spectroscopy, alongside computational methods, to characterize the species involved. researchgate.net A similar multi-technique approach could be applied to investigate the reaction intermediates of 1,5-dichloro-9(10H)-anthracenone. Furthermore, the interplay between theoretical calculations and experimental spectroscopy has been shown to be a powerful strategy for the characterization of halogenated pollutants. nih.govnih.gov

In-depth Mechanistic Elucidation of Interactions with Biological Macromolecules

Derivatives of 1,5-dichloro-9(10H)-anthracenone have shown cytotoxic activity against various cancer cell lines. nih.govnih.gov However, the precise molecular mechanisms underlying this cytotoxicity are not fully understood. Future research should aim to elucidate these mechanisms in detail.

Key areas for investigation include:

DNA Intercalation and Binding: Determining whether 1,5-dichloro-9(10H)-anthracenone and its derivatives can intercalate into DNA or bind to its grooves. Techniques such as UV-Vis and fluorescence spectroscopy, circular dichroism, and molecular modeling can be employed to study these interactions. The influence of the chloro substituents on binding affinity and mode should be a key focus. eurochlor.org

Enzyme Inhibition: Investigating the ability of these compounds to inhibit the activity of key enzymes involved in cancer cell proliferation, such as topoisomerases and kinases. Structure-activity relationship (SAR) studies could identify the structural features necessary for potent and selective inhibition.

Induction of Oxidative Stress: Exploring the role of oxidative stress in the cytotoxic effects of 1,5-dichloro-9(10H)-anthracenone. This would involve measuring the generation of reactive oxygen species (ROS) in cells treated with the compound and assessing its impact on cellular antioxidant systems. Some derivatives have already been shown to inhibit lipid peroxidation. nih.gov

Cellular Uptake and Subcellular Localization: Using techniques like fluorescence microscopy to determine the cellular uptake and subcellular localization of these compounds. This information is crucial for understanding which cellular components they are likely to interact with.

Studies on related anthrapyrazole analogues have successfully correlated cell growth inhibitory activity with DNA binding and the induction of DNA cleavage via topoisomerase II poisoning. nih.gov Similar in-depth mechanistic studies are needed for the 1,5-dichloro-9(10H)-anthracenone series.

Discovery of New Chemical Transformations and Reactivity Profiles

The chemical reactivity of the 1,5-dichloro-9(10H)-anthracenone core beyond simple substitution at the 10-position is an area ripe for exploration. The presence of the chlorine atoms and the ketone functionality provides multiple sites for chemical modification, potentially leading to the discovery of novel compounds with interesting properties.

Future research could focus on:

Cross-Coupling Reactions: Utilizing modern cross-coupling methodologies (e.g., Suzuki, Heck, Buchwald-Hartwig) to replace the chlorine atoms with a variety of other functional groups. This would allow for the synthesis of a diverse library of derivatives for SAR studies.

Reactions of the Carbonyl Group: Exploring the reactivity of the ketone functionality, for example, through Wittig-type reactions, reductions to the corresponding alcohol, or conversion to a thioketone.

Photochemical Reactions: Investigating the [4+4] cycloaddition reactions of the anthracene core upon UV irradiation, which is a characteristic reaction of many anthracene derivatives. researchgate.net The influence of the chloro substituents on this reactivity would be of fundamental interest.

Diels-Alder Reactions: Exploring the use of the anthracene core as a diene in Diels-Alder reactions to construct more complex polycyclic systems. researchgate.netresearchgate.net

A review of the Diels-Alder reactions of substituted anthracenes provides a solid foundation for exploring this aspect of the reactivity of 1,5-dichloro-9(10H)-anthracenone. researchgate.net

Computational Design of Functionally Tuned Derivatives

Computational chemistry and molecular modeling are invaluable tools for the rational design of new molecules with desired properties. nih.govresearchgate.netchemrxiv.org These approaches can be applied to the 1,5-dichloro-9(10H)-anthracenone scaffold to guide the synthesis of functionally tuned derivatives.

Future computational studies could include:

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models to correlate the structural features of 1,5-dichloro-9(10H)-anthracenone derivatives with their biological activity. asianpubs.orgresearchgate.netsphinxsai.comnih.gov This would allow for the prediction of the activity of new, unsynthesized compounds and help to prioritize synthetic targets. 3D-QSAR studies on related anthrapyrazole analogues have successfully identified key structural features for high cell growth inhibitory activity. nih.gov

Molecular Docking: Using molecular docking simulations to predict the binding modes and affinities of these compounds with biological targets such as DNA and various enzymes. This can provide insights into the molecular basis of their activity and guide the design of more potent and selective inhibitors.

Density Functional Theory (DFT) Calculations: Employing DFT calculations to investigate the electronic structure, spectroscopic properties, and reactivity of 1,5-dichloro-9(10H)-anthracenone and its derivatives. nih.gov This can provide a deeper understanding of their fundamental chemical properties.

Molecular Dynamics (MD) Simulations: Performing MD simulations to study the dynamic behavior of these compounds when interacting with biological macromolecules, providing a more realistic picture of the binding process.

QSAR studies have already been applied to other substituted anthracenone derivatives to identify key descriptors for their inhibitory action on enzymes like 12-lipoxygenase. asianpubs.orgresearchgate.net Similar approaches could be highly beneficial in guiding the future development of 1,5-dichloro-9(10H)-anthracenone-based compounds.

Q & A

Q. Q1: What are the key steps for synthesizing 10-substituted 1,5-dichloro-9(10H)-anthracenone derivatives, and how can regioselectivity be ensured?

Methodological Answer: The synthesis involves two main steps:

Reduction of anthracenediones : The peri-chloro-substituted anthracenedione undergoes selective reduction of the carbonyl group to yield 1,5-dichloro-9(10H)-anthracenone. This step is sensitive to steric and electronic effects, ensuring regioselectivity .

Regioselective acylation : The anthracenone intermediate reacts with acyl chlorides in dichloromethane with catalytic pyridine. Monitoring reaction conditions (e.g., temperature, stoichiometry) and using NMR/X-ray crystallography for structural validation ensures regioselectivity .

Advanced Cytotoxicity Evaluation

Q. Q2: How should researchers design experiments to assess the cytotoxic effects of 1,5-dichloro-9(10H)-anthracenone derivatives across multiple cell lines?

Methodological Answer:

- Cell line selection : Use diverse models (e.g., KB human oral carcinoma, GBM 8401 cervical carcinoma, CHO ovarian cells) to evaluate tissue-specific responses.

- Dose-response assays : Test compounds at logarithmic concentrations (e.g., 0.1–100 μM) for 48–72 hours.

- Controls : Include mitoxantrone as a reference drug and ascorbic acid/α-tocopherol for redox activity comparison.

- Data interpretation : Use IC₅₀ values and ANOVA for cross-cell line comparisons. Compounds like 4c show broad-spectrum activity (IC₅₀: 0.8–1.2 μM), while others (e.g., 3c ) are cell-type-specific .

Mechanistic Studies on Lipid Peroxidation Inhibition

Q. Q3: What experimental approaches can quantify the redox-dependent inhibition of lipid peroxidation by anthracenone derivatives?

Methodological Answer:

- Model membranes : Prepare liposomes with polyunsaturated fatty acids (e.g., linoleic acid) and induce peroxidation via Fe²⁺/H₂O₂.

- Antioxidant assay : Measure malondialdehyde (MDA) production via thiobarbituric acid-reactive substances (TBARS).

- Comparative analysis : Derivatives like 4b and 4d exhibit stronger inhibition than ascorbic acid (EC₅₀: 12 μM vs. 25 μM) due to their planar aromatic structure stabilizing radical intermediates .

Addressing Data Contradictions in Telomerase Inhibition

Q. Q4: How can conflicting results in telomerase inhibition assays (e.g., activity vs. inactivity) be resolved?

Methodological Answer:

- Assay specificity : Use in vitro telomerase TRAP assays to distinguish direct enzyme inhibition from off-target effects (e.g., Taq polymerase interference).

- Structural analysis : Compare derivatives lacking peri-chloro substituents (e.g., 3g , 3i ) to confirm the role of halogenation in DNA intercalation.

- Dose dependency : Verify non-linear responses at sub-micromolar ranges, as some compounds enhance lipid peroxidation at low concentrations .

Safety Considerations in Laboratory Handling

Q. Q5: What protocols mitigate risks when handling hazardous byproducts (e.g., hydrogen bromide) during anthracenone synthesis?

Methodological Answer:

- Ventilation : Use fume hoods with >100 ft/min airflow to capture volatile HBr .

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.

- Emergency measures : For spills, neutralize HBr with sodium bicarbonate and dispose via hazardous waste channels .

Advanced Structural Analysis Techniques

Q. Q6: Which techniques are optimal for resolving solid-state structural ambiguities in halogenated anthracenones?

Methodological Answer:

- X-ray crystallography : Resolve peri-substituent geometry (e.g., dihedral angles between Cl and carbonyl groups).

- DFT calculations : Validate electronic effects (e.g., HOMO-LUMO gaps) influencing reactivity.

- Solid-state NMR : Detect crystallographic packing effects on redox behavior .

Comparative Redox Profiling

Q. Q7: How do the redox potentials of 1,5-dichloro-9(10H)-anthracenone derivatives compare to natural antioxidants?

Methodological Answer:

- Cyclic voltammetry : Measure oxidation potentials in acetonitrile. Derivatives typically show lower E₁/₂ values (−0.3 V vs. SCE) than α-tocopherol (+0.1 V), indicating stronger electron-donating capacity.

- EPR spectroscopy : Detect stable semiquinone radicals in derivatives with electron-withdrawing substituents .

In Vitro Model Limitations

Q. Q8: What are the limitations of using KB cells for anthracenone cytotoxicity screening?

Methodological Answer:

- Drug resistance : KB cells overexpress P-glycoprotein, potentially underreporting efficacy of substrates like anthracenones.

- Metabolic variability : Use paired assays with primary cells (e.g., peripheral blood mononucleocytes) to validate specificity.

- 3D spheroid models : Improve predictability for tissue penetration compared to monolayer cultures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.